molecular formula C21H29N3O3 B6138245 (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B6138245
M. Wt: 371.5 g/mol
InChI Key: IMCZSMSEKUBACK-NHCUHLMSSA-N
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Description

(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline moiety, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, starting with the preparation of the quinoline derivative. The ethoxy group is introduced via an ethylation reaction, followed by the formation of the piperidine and morpholine rings through cyclization reactions. The final step involves the coupling of the quinoline derivative with the piperidine-morpholine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The morpholine and piperidine rings can interact with proteins, modulating their activity and function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-[(6-methoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol
  • (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-piperidin-4-ylpiperidin-3-ol
  • (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Uniqueness

What sets (3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol apart from similar compounds is its specific combination of functional groups. The presence of both the morpholine and piperidine rings, along with the ethoxyquinoline moiety, provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-2-27-18-5-6-19-16(13-18)3-4-17(22-19)14-23-8-7-20(21(25)15-23)24-9-11-26-12-10-24/h3-6,13,20-21,25H,2,7-12,14-15H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCZSMSEKUBACK-NHCUHLMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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